
2-(2-Methylsulfanylpropanoylamino)acetic acid
説明
“2-(2-Methylsulfanylpropanoylamino)acetic acid” is a chemical compound with the molecular formula C6H11NO3S1. It is a metabolite of Tiopronin1. Its molecular weight is 177.22 g/mol1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(2-Methylsulfanylpropanoylamino)acetic acid”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions23.Molecular Structure Analysis
The molecular structure of “2-(2-Methylsulfanylpropanoylamino)acetic acid” is not explicitly mentioned in the search results. However, based on its molecular formula, it likely contains a carboxylic acid group (-COOH), an amine group (-NH2), and a methylsulfanyl group (-SCH3) attached to a propane backbone1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(2-Methylsulfanylpropanoylamino)acetic acid”. However, as a carboxylic acid, it can participate in typical acid-base reactions, esterification, and other reactions characteristic of the carboxylic acid group4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylsulfanylpropanoylamino)acetic acid” are not explicitly mentioned in the search results. However, as a carboxylic acid, it is likely to be polar, capable of forming hydrogen bonds, and may exist as a solid at room temperature67.科学的研究の応用
Reactivity and Kinetics
Studies have explored the reactivity of various acetic acid derivatives, including those similar to 2-(2-Methylsulfanylpropanoylamino)acetic acid. For example, the reactivity of ethyl esters of 2-(benzoylamino)acetic acids and their derivatives, which exhibit activities like nootropic, antihypoxic, and anabolic, has been analyzed. These studies have shown that the reaction rate constants depend on the structure and length of the hydrocarbon chain, providing insights into how structural variations can influence chemical reactivity and potentially the efficacy of related compounds (Kolisnyk et al., 2018).
Synthesis and Applications in Chemical Reactions
The synthesis of various esters, including those related to 2-(2-Methylsulfanylpropanoylamino)acetic acid, has been extensively studied. For instance, the preparation of (2-Methyl-propane-2-sulfonylimino) acetic acid ethyl ester has been described, which is used as a substitute in allylation reactions (Schleusner et al., 2004). Additionally, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids has been reported, which involves hydrolytic transformations under specific conditions, highlighting the versatility of these compounds in chemical synthesis (Rudyakova et al., 2006).
Biological and Medicinal Applications
While excluding information related to drug use, dosage, and side effects, it's notable that related compounds have been studied for their potential in various biological activities. For instance, a study on substituted benzenesulfonamides, chemically related to 2-(2-Methylsulfanylpropanoylamino)acetic acid, showed potential as aldose reductase inhibitors with antioxidant activity, indicating possible therapeutic applications (Alexiou & Demopoulos, 2010).
Safety And Hazards
The safety and hazards associated with “2-(2-Methylsulfanylpropanoylamino)acetic acid” are not explicitly mentioned in the search results. However, it is important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area89.
将来の方向性
There are no specific future directions mentioned for “2-(2-Methylsulfanylpropanoylamino)acetic acid”. However, the field of bio-based production of carboxylic acids is growing, with research focusing on sustainable and environmentally friendly methods1011.
Please note that this information is based on the available data and there may be additional information not covered in this analysis. Always refer to appropriate safety data sheets and experimental procedures when handling chemicals.
特性
IUPAC Name |
2-(2-methylsulfanylpropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXILMBGSNHKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007460 | |
| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylsulfanylpropanoylamino)acetic acid | |
CAS RN |
87254-91-9 | |
| Record name | S-Methylthiola | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087254919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



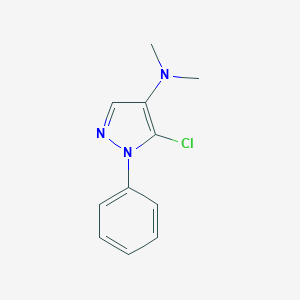
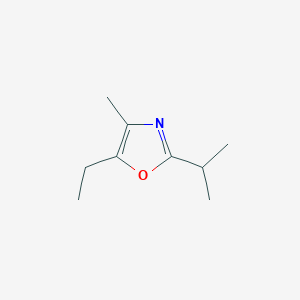
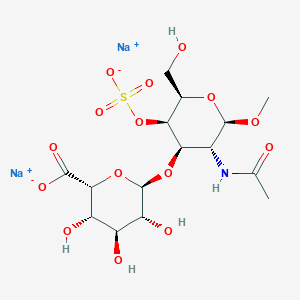
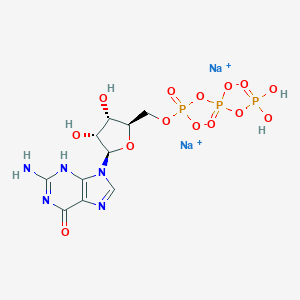
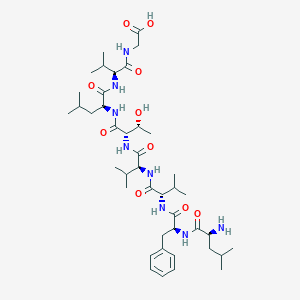
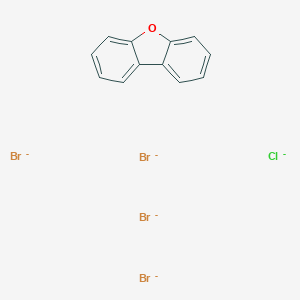
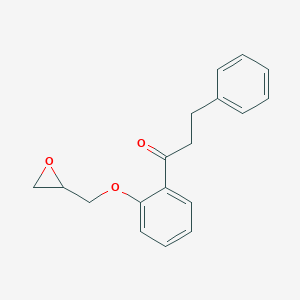
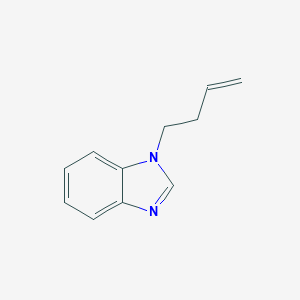
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
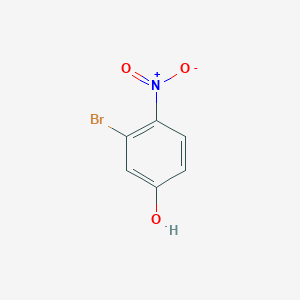


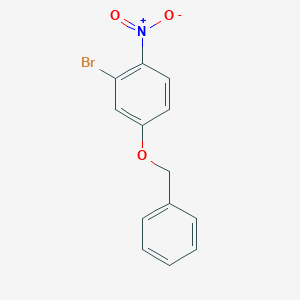
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)